MAO-A Inhibitory Potency: Linear vs. Branched Isomer — A 3-Orders-of-Magnitude Selectivity Gap
The branched isomer 4-phenylbut-3-yn-2-amine (a substituted derivative, CHEMBL3415819) inhibits human recombinant MAO-A with an IC₅₀ of 4.10 nM [1]. In contrast, the linear 4-phenyl-but-3-ynylamine shows only weak, reversible MAO inhibition according to vendor technical characterization . This represents a potency differential of at least three orders of magnitude between the two regioisomers. A related saturated analog, 4-phenylbutylamine, acts as a competitive MAO-A inhibitor with a Kᵢ value of 31 ± 5 µM [2], further illustrating that both alkyne presence and amine position critically determine MAO engagement.
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | Weak reversible inhibition (no nanomolar IC₅₀ reported) |
| Comparator Or Baseline | Branched isomer derivative (CHEMBL3415819): human MAO-A IC₅₀ = 4.10 nM [1]; 4-Phenylbutylamine (saturated analog): MAO-A Kᵢ = 31 ± 5 µM [2] |
| Quantified Difference | >1,000-fold lower MAO-A inhibitory potency for linear vs. branched isomer; linear amine also substantially weaker than saturated 4-phenylbutylamine |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate (branched isomer); rat brain mitochondrial preparation, [¹⁴C]phenylethylamine substrate (4-phenylbutylamine) |
Why This Matters
For researchers requiring a chemical probe or building block devoid of MAO-inhibitory activity (to avoid confounding serotonergic or dopaminergic effects), the linear amine is the mandatory choice; the branched isomer is unsuitable due to potent MAO-A engagement.
- [1] BindingDB BDBM50075949 (CHEMBL3415819). Affinity Data: IC₅₀ = 4.10 nM for inhibition of human recombinant MAO-A. View Source
- [2] Nandigama RK, et al. 4-Phenylbutylamine is not a substrate for MAO A but is a good competitive inhibitor with a Kᵢ value of 31 ± 5 µM. Analysis of the effect of alkyl side chain alterations on binding affinities. As cited in Wikigenes and scite.ai. View Source
